molecular formula C8H8N2 B13124233 1-(Pyridin-2-yl)prop-2-yn-1-amine

1-(Pyridin-2-yl)prop-2-yn-1-amine

Cat. No.: B13124233
M. Wt: 132.16 g/mol
InChI Key: OHPSWCPRGIQYTL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)prop-2-yn-1-amine is an organic compound that features a pyridine ring attached to a prop-2-yn-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)prop-2-yn-1-amine can be synthesized through a two-step process. The first step involves the reaction of 2-bromopyridine with propargylamine in the presence of a base such as potassium carbonate. The second step involves the purification of the product using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

    N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine: Similar structure but with an additional pyridine ring.

    2-(Prop-2-yn-1-yl)pyridine: Lacks the amine group but has a similar alkyne and pyridine structure.

Uniqueness: 1-(Pyridin-2-yl)prop-2-yn-1-amine is unique due to its combination of a pyridine ring and a prop-2-yn-1-amine group, which imparts distinct reactivity and binding properties. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-pyridin-2-ylprop-2-yn-1-amine

InChI

InChI=1S/C8H8N2/c1-2-7(9)8-5-3-4-6-10-8/h1,3-7H,9H2

InChI Key

OHPSWCPRGIQYTL-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=N1)N

Origin of Product

United States

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